4-Methylquinolin-2-ol
CAS No.: 84909-43-3
Cat. No.: VC7810739
Molecular Formula: C10H9NO
Molecular Weight: 159.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84909-43-3 |
|---|---|
| Molecular Formula | C10H9NO |
| Molecular Weight | 159.18 g/mol |
| IUPAC Name | 4-methyl-1H-quinolin-2-one |
| Standard InChI | InChI=1S/C10H9NO/c1-7-6-10(12)11-9-5-3-2-4-8(7)9/h2-6H,1H3,(H,11,12) |
| Standard InChI Key | APLVPBUBDFWWAD-UHFFFAOYSA-N |
| SMILES | CC1=CC(=O)NC2=CC=CC=C12 |
| Canonical SMILES | CC1=CC(=O)NC2=CC=CC=C12 |
Introduction
Nomenclature and Structural Characteristics
4-Methylquinolin-2-ol exists in equilibrium with its tautomeric form, 4-methyl-2(1H)-quinolinone, contributing to occasional discrepancies in chemical registries. While CAS 607-66-9 is widely accepted , alternative identifiers like 84909-43-3 may reflect different tautomeric states or database inconsistencies. The compound’s structure (Figure 1) features:
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A bicyclic quinoline core with π-conjugated orbitals
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Electron-donating hydroxyl (-OH) and methyl (-CH₃) groups at positions 2 and 4
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Planar geometry stabilized by intramolecular hydrogen bonding
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Density | ||
| Boiling Point | 362.5 \pm 22.0 \, ^\circ\text{C} | |
| Flash Point | 173.0 \pm 22.3 \, ^\circ\text{C} | |
| Vapor Pressure (25°C) | ||
| Refractive Index | 1.666 | |
| Melting Point | Not reported |
The compound’s solubility profile remains undercharacterized, though its moderate logP value predicts better solubility in polar aprotic solvents than in water . X-ray crystallography studies are needed to resolve its precise solid-state conformation.
Synthesis and Production Methods
Microwave-assisted synthesis has revolutionized 4-methylquinolin-2-ol production. A 2018 patent describes an optimized protocol :
Reaction Conditions
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Reactants: 4-substituted quinoline precursor, ethyl chloroacetate
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Solvent: Ethyl acetate/water biphasic system
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Catalyst: None required
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Energy Input: 300 W microwave irradiation
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Time: 25 minutes
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Yield: 94%
Mechanistic Insights
The reaction proceeds through nucleophilic attack of the quinoline nitrogen on the electrophilic chloroacetate, followed by cyclization and aromatization. Microwave irradiation enhances reaction kinetics by dipole rotation effects, reducing side product formation compared to conventional heating methods .
Industrial Scalability
While bench-scale synthesis achieves high yields, industrial adaptation requires:
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Continuous flow microwave reactors
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Solvent recovery systems for ethyl acetate
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Crystallization optimization using anti-solvents
Chemical Reactivity and Functionalization
The compound’s reactivity centers on three regions:
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C-2 hydroxyl group: Participates in O-alkylation/acylation
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C-4 methyl group: Undergoes free radical halogenation
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Quinoline ring: Susceptible to electrophilic substitution at C-6/C-8
Table 2: Representative Derivative Syntheses
| Derivative | Reaction Conditions | Application |
|---|---|---|
| 6-Bromo-4-methylquinolin-2-ol | Br₂ in acetic acid | Antimicrobial agents |
| 4-Methyl-2-methoxyquinoline | CH₃I, K₂CO₃ in DMF | Fluorescent probes |
| 2-Acetoxy-4-methylquinoline | Acetic anhydride, pyridine | Prodrug development |
Notably, bromination at position 6 produces compounds with demonstrated antimicrobial activity against Staphylococcus aureus (MIC = 32 μg/mL), though direct verification with 4-methylquinolin-2-ol remains pending.
Applications in Scientific Research
Life Sciences Research
As Catalog No. M32715 , 4-methylquinolin-2-ol serves as:
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Building block for kinase inhibitor development
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Fluorescence quencher in molecular beacon probes
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Chelating agent in metalloenzyme studies
Materials Chemistry
The compound’s conjugated system enables:
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Organic semiconductor dopants (Hole mobility: )
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Non-linear optical materials (Second harmonic generation: 0.8 × KDP)
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Metal-organic framework (MOF) ligands for gas storage
Future Research Directions
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Pharmacological Studies:
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In vitro cytotoxicity screening against NCI-60 cell panel
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MAP kinase pathway modulation assays
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Advanced Materials:
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Thin-film transistor fabrication
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Photocatalytic water splitting composites
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Synthetic Methodology:
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Enzymatic asymmetric synthesis using transaminases
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Flow chemistry adaptations for gram-scale production
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